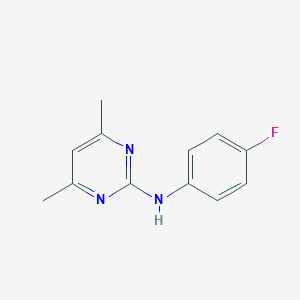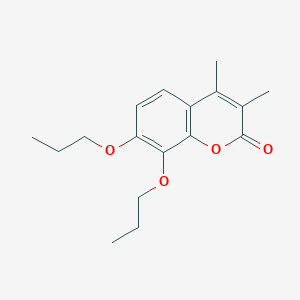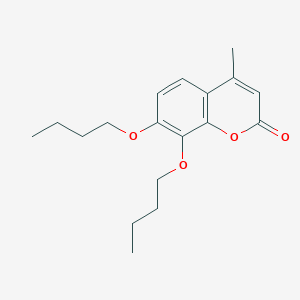
N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine, also known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied in the field of cancer research due to its ability to selectively target and inhibit the activity of the MAPK pathway, which is frequently dysregulated in cancer cells.
作用机制
N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine acts by selectively inhibiting the activity of the MAPK pathway in cancer cells. Specifically, it targets the activity of the MAPK/ERK kinase (MEK) enzymes, which are upstream activators of the MAPK pathway. By inhibiting MEK activity, this compound effectively blocks the downstream signaling cascade of the MAPK pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to its ability to inhibit cell proliferation and induce apoptosis, this compound has been shown to reduce the expression of genes involved in cell cycle progression and DNA replication. It has also been shown to inhibit the expression of anti-apoptotic proteins and induce the expression of pro-apoptotic proteins.
实验室实验的优点和局限性
N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has several advantages for use in lab experiments. It is a highly selective inhibitor of the MAPK pathway, with minimal off-target effects. It is also relatively stable and easy to handle in the laboratory setting. However, there are also some limitations to its use. This compound has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. Additionally, its potency may vary depending on the specific cancer cell line being studied.
未来方向
There are several potential future directions for research involving N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine. One area of interest is the development of combination therapies that include this compound and other targeted inhibitors. Another potential direction is the investigation of this compound in combination with immunotherapy, as recent studies have suggested that MAPK pathway inhibition may enhance the efficacy of immunotherapy in certain cancer types. Additionally, there is ongoing research into the development of more potent and selective MEK inhibitors, which may have improved efficacy and fewer side effects compared to this compound.
合成方法
N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4,6-dimethyl-2-nitropyrimidine with 4-fluoroaniline in the presence of a reducing agent such as iron powder or palladium on carbon. The resulting intermediate is then treated with a secondary amine, such as dimethylamine, to yield the final product.
科学研究应用
N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has been extensively studied for its potential use in cancer therapy. The MAPK pathway is a key signaling pathway involved in cell growth and proliferation, and its dysregulation is a common feature of many types of cancer. This compound has been shown to selectively inhibit the activity of the MAPK pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis.
属性
分子式 |
C12H12FN3 |
|---|---|
分子量 |
217.24 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12FN3/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16) |
InChI 键 |
LRFHPZOCXXBLIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)C |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)C |
溶解度 |
32.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Bis[2-(1,3-benzodioxol-5-yl)vinyl]quinoxaline](/img/structure/B284003.png)
![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)



![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
